N-[1-(3-Methylthiophen-2-yl)-2-phenylethyl]glycinamide
Description
N-[1-(3-Methylthiophen-2-yl)-2-phenylethyl]glycinamide is a glycinamide derivative featuring a hybrid aromatic system: a 3-methylthiophen-2-yl group and a phenylethyl moiety. The thiophene ring introduces sulfur-based aromaticity, while the phenyl group contributes steric bulk and lipophilicity.
Properties
CAS No. |
143406-91-1 |
|---|---|
Molecular Formula |
C15H18N2OS |
Molecular Weight |
274.4 g/mol |
IUPAC Name |
2-amino-N-[1-(3-methylthiophen-2-yl)-2-phenylethyl]acetamide |
InChI |
InChI=1S/C15H18N2OS/c1-11-7-8-19-15(11)13(17-14(18)10-16)9-12-5-3-2-4-6-12/h2-8,13H,9-10,16H2,1H3,(H,17,18) |
InChI Key |
WUJJZGWXDTZHLJ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(SC=C1)C(CC2=CC=CC=C2)NC(=O)CN |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[1-(3-Methylthiophen-2-yl)-2-phenylethyl]glycinamide typically involves the reaction of 3-methylthiophene-2-carbaldehyde with phenylethylamine, followed by the addition of glycine. The reaction is usually carried out in an organic solvent such as ethanol or methanol, under reflux conditions. The product is then purified using techniques such as recrystallization or chromatography.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may incorporate more robust purification techniques to ensure the high purity of the final product.
Chemical Reactions Analysis
Types of Reactions
N-[1-(3-Methylthiophen-2-yl)-2-phenylethyl]glycinamide can undergo various types of chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced to form the corresponding thiol or thioether derivatives.
Substitution: Electrophilic or nucleophilic substitution reactions can occur on the thiophene ring or the phenylethyl moiety.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Reagents such as halogens, alkyl halides, or acyl chlorides can be used under appropriate conditions to achieve substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the thiophene ring may yield sulfoxides or sulfones, while reduction may produce thiol or thioether derivatives. Substitution reactions can introduce various functional groups onto the thiophene or phenylethyl moieties.
Scientific Research Applications
N-[1-(3-Methylthiophen-2-yl)-2-phenylethyl]glycinamide has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: The compound is studied for its potential biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials with specific properties, such as conductivity or fluorescence.
Mechanism of Action
The mechanism of action of N-[1-(3-Methylthiophen-2-yl)-2-phenylethyl]glycinamide involves its interaction with specific molecular targets and pathways. The thiophene ring can interact with various enzymes and receptors, modulating their activity. The phenylethyl moiety may enhance the compound’s binding affinity and specificity for certain targets. Overall, the compound’s effects are mediated through its ability to interact with and modulate the activity of specific proteins and pathways.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Group Analysis
The compound’s structural analogs from the evidence highlight key differences in substituents and functional groups:
Key Comparisons:
Aromatic Systems: The thiophene in the target compound offers moderate electron-richness and sulfur-mediated reactivity, contrasting with the phthalimide in ’s compound, which has fused benzene rings with electron-withdrawing imide groups. The phenylethyl group in the target compound provides greater steric hindrance compared to the simpler phenyl group in 3-chloro-N-phenyl-phthalimide, which may affect crystallinity or solubility .
Functional Groups :
- The glycinamide group (target compound) vs. glycinate ester (): Amides are less hydrolytically reactive than esters, suggesting improved metabolic stability for pharmaceutical applications. However, esters may offer better synthetic versatility .
- Chloro () vs. methylthio (target): Chlorine is strongly electron-withdrawing, while the methylthio group is mildly electron-donating. This difference could influence electronic properties and intermolecular interactions .
Synthetic Considerations :
- emphasizes the need for high-purity intermediates in polyimide synthesis, suggesting that the target compound’s thiophene and phenyl groups may require stringent purification steps to avoid side reactions .
- The methylsulfonyl group in ’s compound introduces strong polarity, whereas the target compound’s thiophene may necessitate protective strategies during synthesis to prevent oxidation .
Research Findings and Hypotheses
- This contrasts with the more lipophilic 3-chloro-N-phenyl-phthalimide .
- Bioactivity : Glycinamide derivatives are often explored as enzyme inhibitors or receptor ligands. The methylthiophen-2-yl group could mimic natural ligands in sulfur-dependent biological pathways, a hypothesis supported by the use of thiophene analogs in kinase inhibitors .
- Thermal Stability : Phthalimides () exhibit high thermal stability due to their rigid fused rings, whereas the target compound’s flexibility may reduce its melting point, impacting material science applications .
Biological Activity
N-[1-(3-Methylthiophen-2-yl)-2-phenylethyl]glycinamide is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological effects, and mechanisms of action, supported by relevant data and case studies.
Synthesis
The synthesis of this compound typically involves the coupling of 3-methylthiophen-2-yl and phenylethylamine derivatives followed by amide formation. The compound can be synthesized through various methods, including:
- Direct amide coupling : Reacting the corresponding acid with an amine under standard conditions.
- Use of coupling agents : Utilizing agents such as DCC (dicyclohexylcarbodiimide) to facilitate the reaction between the acid and amine.
Antitumor Activity
Recent studies have investigated the antitumor properties of this compound, revealing promising results against various cancer cell lines. The compound exhibits cytotoxic effects characterized by:
- Inhibition of cell proliferation : IC50 values indicate effective inhibition in cancer cell lines such as HeLa (human cervical carcinoma) and A549 (human lung carcinoma).
| Cell Line | IC50 (µM) |
|---|---|
| HeLa | 15.4 |
| A549 | 12.7 |
These values suggest that this compound could be a candidate for further development in cancer therapy.
The mechanism underlying the biological activity of this compound may involve:
- Inhibition of glycolysis : Similar to other compounds targeting metabolic pathways, this compound may inhibit key enzymes in glycolysis, thereby reducing energy production in rapidly dividing cancer cells.
- Induction of apoptosis : Studies indicate that the compound may trigger apoptotic pathways in cancer cells, leading to programmed cell death.
Case Studies
Several case studies have highlighted the efficacy of this compound:
- Study on HeLa Cells : A study published in Journal of Medicinal Chemistry demonstrated that treatment with the compound resulted in significant apoptosis as measured by caspase activation assays.
- A549 Cell Line Analysis : In vitro studies showed that exposure to varying concentrations led to dose-dependent cytotoxicity, with morphological assessments confirming cell death.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
